![molecular formula C10H6BrClN2O2 B13151684 1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone CAS No. 929972-58-7](/img/structure/B13151684.png)
1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one is a chemical compound that belongs to the class of oxadiazole derivatives.
Preparation Methods
The synthesis of 1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one typically involves a multi-step process. One common method includes the reaction of 4-bromobenzohydrazide with chloroacetyl chloride in the presence of a base to form the intermediate 4-bromophenylhydrazine. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired oxadiazole derivative .
Chemical Reactions Analysis
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:
5-(4-bromophenyl)-1,3-oxazole: This compound shares a similar bromophenyl group but has an oxazole ring instead of an oxadiazole ring.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but features an isoxazole ring and a hydroxyphenyl group.
The unique combination of the oxadiazole ring and the chloroethanone moiety in 1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
929972-58-7 |
|---|---|
Molecular Formula |
C10H6BrClN2O2 |
Molecular Weight |
301.52 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-3-1-6(2-4-7)9-13-14-10(16-9)8(15)5-12/h1-4H,5H2 |
InChI Key |
XKPPRJWVGYBJIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


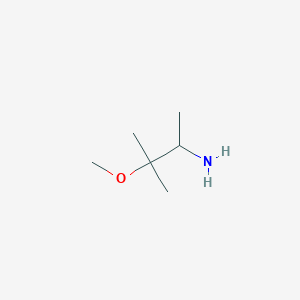
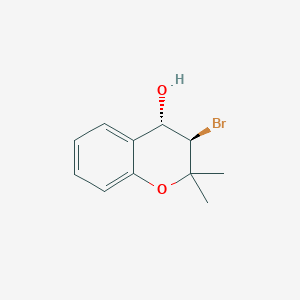

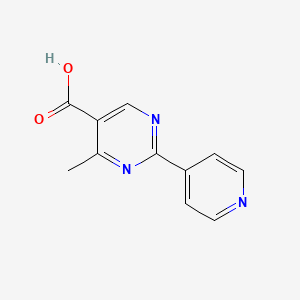
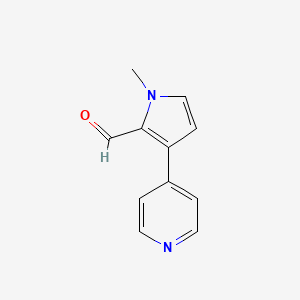
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
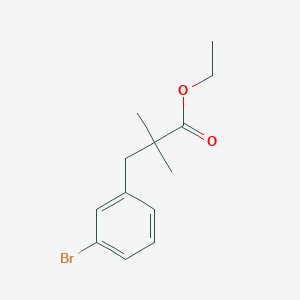
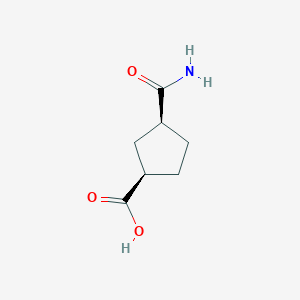

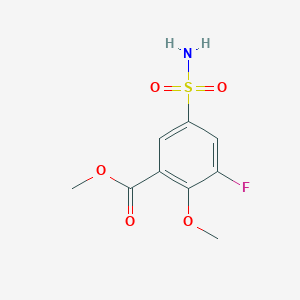
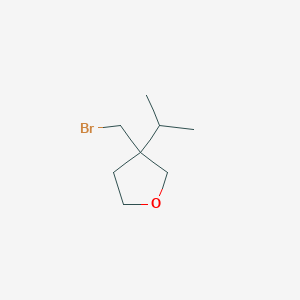

![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
